3,3-Dimethylbutylamine

Description

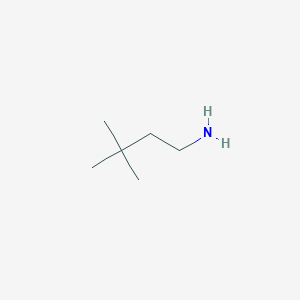

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N/c1-6(2,3)4-5-7/h4-5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPWHFPWZAPOYNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8075091 | |

| Record name | 3,3-Dimethylbutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15673-00-4, 3850-30-4 | |

| Record name | 3,3-Dimethylbutylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15673-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butanamine, 3,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003850304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Dimethylbutylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015673004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Dimethylbutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethylbutylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.120 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3-DIMETHYLBUTYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PBD4W6TDT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3,3-Dimethylbutylamine chemical properties

An In-depth Technical Guide to the Chemical Properties of 3,3-Dimethylbutylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, including experimental protocols for its synthesis, purification, and analysis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

This compound is a primary aliphatic amine characterized by a neopentyl group attached to an aminoethyl group. Its structure and basic properties are summarized below.

| Identifier | Value | Citation |

| IUPAC Name | 3,3-dimethylbutan-1-amine | |

| Synonyms | Neopentylethylamine | |

| CAS Number | 3850-30-4 | |

| Molecular Formula | C₆H₁₅N | |

| Molecular Weight | 101.19 g/mol | |

| SMILES | CC(C)(C)CCN | |

| InChI Key | GPWHFPWZAPOYNO-UHFFFAOYSA-N |

A summary of its key physical properties is provided in the table below.

| Property | Value | Unit | Citation |

| Appearance | Colorless liquid | ||

| Boiling Point | 114-116 | °C | |

| Density | 0.752 | g/mL at 25 °C | |

| Refractive Index | 1.4135 | at 20 °C | |

| Flash Point | 6 | °C | |

| pKa | ~10.7 | ||

| Solubility | Soluble in chloroform and methanol. |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the tert-butyl protons, methylene protons adjacent to the tert-butyl group, methylene protons adjacent to the amine group, and the amine protons. |

| ¹³C NMR | Signals for the quaternary carbon, the methyl carbons of the tert-butyl group, and the two methylene carbons. |

| IR Spectroscopy | Characteristic N-H stretching vibrations for a primary amine, C-H stretching and bending vibrations, and C-N stretching vibrations. |

| Mass Spectrometry | A molecular ion peak and characteristic fragmentation patterns, including the loss of a methyl group and cleavage alpha to the nitrogen atom. |

Experimental Protocols

Synthesis of this compound

Two common methods for the synthesis of primary amines are the Leuckart reaction and the reduction of nitriles.

3.1.1. Leuckart Reaction from 3,3-Dimethyl-2-butanone

This method involves the reductive amination of a ketone.[1][2]

-

Reaction: (CH₃)₃CCOCH₃ + 2HCOONH₄ → (CH₃)₃CCH(NH₂)CH₃ + 2H₂O + CO₂ + NH₃

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 3,3-dimethyl-2-butanone and an excess of ammonium formate.

-

Heat the reaction mixture to 160-185 °C for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

After completion, cool the mixture and add a concentrated solution of hydrochloric acid.

-

Heat the mixture to hydrolyze the intermediate formamide.

-

Cool the solution and make it basic with a concentrated sodium hydroxide solution.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation.

-

3.1.2. Reduction of 3,3-Dimethylbutanenitrile

This method involves the reduction of a nitrile to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[3]

-

Reaction: (CH₃)₃CCH₂CN + 4[H] → (CH₃)₃CCH₂CH₂NH₂

-

Procedure:

-

In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend LiAlH₄ in a dry ether solvent (e.g., diethyl ether or THF) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of 3,3-dimethylbutanenitrile in the same dry solvent to the LiAlH₄ suspension with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours to ensure complete reduction.

-

Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.[4]

-

Filter the resulting solid aluminum salts and wash them with the ether solvent.

-

Combine the filtrate and the washes, dry the organic layer over an anhydrous drying agent, filter, and remove the solvent.

-

Purify the crude product by fractional distillation.

-

Purification by Fractional Distillation

Fractional distillation is a suitable method for purifying liquid this compound from impurities with different boiling points.[5][6]

-

Procedure:

-

Set up a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser.

-

Place the crude this compound in the distillation flask with boiling chips.

-

Heat the flask gently. The vapor will rise through the fractionating column, and the component with the lower boiling point will preferentially move up the column.

-

Collect the fraction that distills at the boiling point of this compound (114-116 °C).

-

Analytical Methods

3.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile amines. Derivatization is often employed to improve chromatographic performance.[7][8]

-

Sample Preparation (with derivatization):

-

GC-MS Conditions (General):

-

Column: A non-polar or medium-polarity column (e.g., DB-5ms or HP-5MS).[7]

-

Carrier Gas: Helium or Hydrogen.

-

Injector Temperature: 250-280 °C.

-

Oven Program: Start at a low temperature (e.g., 50-70 °C), then ramp to a higher temperature (e.g., 250-300 °C).

-

MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 35-400.

-

3.3.2. High-Performance Liquid Chromatography (HPLC)

HPLC analysis of primary amines often requires derivatization to introduce a chromophore for UV detection or a fluorophore for fluorescence detection.[9]

-

Sample Preparation (with derivatization):

-

Dissolve the sample in an appropriate solvent.

-

Add a derivatization reagent (e.g., dansyl chloride, o-phthalaldehyde (OPA), or 9-fluorenylmethyl chloroformate (FMOC-Cl)) and a buffer to control the pH.

-

Allow the reaction to proceed to completion.

-

Inject the derivatized sample into the HPLC system.

-

-

HPLC Conditions (General):

-

Column: A reversed-phase C18 column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Detector: UV or fluorescence detector set to the appropriate wavelength for the chosen derivative.

-

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

| Hazard | Description |

| GHS Pictograms | Flammable, Corrosive, Harmful |

| Hazard Statements | Highly flammable liquid and vapor. Causes severe skin burns and eye damage. Harmful if swallowed, in contact with skin, or if inhaled. |

| Precautionary Statements | Keep away from heat/sparks/open flames/hot surfaces. Wear protective gloves/protective clothing/eye protection/face protection. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice. |

Always consult the Safety Data Sheet (SDS) before handling this compound. Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

Biological Activity and Relevance in Drug Discovery

While there is limited specific information on the biological activity of this compound in the public domain, the broader class of alkylamines is known to interact with various biological targets. For instance, some alkylamines have been shown to interact with G-protein coupled receptors and transporters, which are important targets in drug discovery.

Representative Signaling Pathway: Alkylamine Interaction with Mast Cell Signaling

Simple alkylamines can non-selectively inhibit histamine secretion from mast cells, potentially by acting on a final common pathway in the cell membrane.[10] More complex alkylamines can selectively antagonize specific secretory pathways.[1] The diagram below illustrates a simplified, representative signaling pathway in a mast cell that can be modulated by such compounds.

A Logical Workflow for Novel Amine Compound Drug Discovery

For a novel compound like this compound, a structured workflow is essential to evaluate its potential as a drug candidate. The following diagram outlines a typical early-stage drug discovery process.[11]

Conclusion

This compound is a primary aliphatic amine with well-defined chemical and physical properties. While its direct biological applications are not extensively documented, its structural motifs are present in biologically active molecules. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to synthesize, purify, analyze, and potentially explore the therapeutic applications of this and related compounds. As with any chemical research, all handling and experimentation should be conducted with strict adherence to safety guidelines.

References

- 1. The mechanism of inhibition of alkylamines on the mast-cell peptidergic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 3. ch.ic.ac.uk [ch.ic.ac.uk]

- 4. Workup [chem.rochester.edu]

- 5. vlab.amrita.edu [vlab.amrita.edu]

- 6. Purification [chem.rochester.edu]

- 7. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 8. h-brs.de [h-brs.de]

- 9. Identification and quantification of 1,3-dimethylbutylamine (DMBA) from Camellia sinensis tea leaves and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antagonism of the final common pathway of mast cell histamine secretion by arylalkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Drug Design and Discovery: Principles and Applications - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3,3-Dimethylbutylamine

CAS Number: 15673-00-4

This technical guide provides an in-depth overview of 3,3-Dimethylbutylamine, a primary aliphatic amine with significant applications in chemical synthesis and research. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its properties, safety protocols, and experimental characterization.

Chemical and Physical Properties

This compound is a colorless, flammable liquid. Its key chemical and physical properties are summarized in the table below, providing a comprehensive reference for laboratory and research applications.

| Property | Value | Unit | Source |

| CAS Number | 15673-00-4 | - | [1][2] |

| Molecular Formula | C6H15N | - | [1][2] |

| Molecular Weight | 101.19 | g/mol | [1] |

| Boiling Point | 114-116 | °C | |

| Density | 0.752 | g/mL at 25 °C | |

| Refractive Index | n20/D 1.4135 | - | |

| Flash Point | 6 | °C (closed cup) | |

| InChI Key | GPWHFPWZAPOYNO-UHFFFAOYSA-N | - | [1] |

| SMILES | CC(C)(C)CCN | - |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment. It is a highly flammable liquid and vapor that can cause severe skin burns and eye damage.[1][3] Inhalation, ingestion, or skin contact can be harmful.[1]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable liquids (Category 2) | 🔥 | Danger | H225: Highly flammable liquid and vapor[3] |

| Skin corrosion/irritation (Category 1B) | Corrosion | Danger | H314: Causes severe skin burns and eye damage[3] |

| Acute toxicity (Oral, Dermal, Inhalation) | Exclamation mark | Warning | Harmful if swallowed, in contact with skin, or if inhaled[1] |

Precautionary Measures and Personal Protective Equipment (PPE):

| Precautionary Statement | Description |

| Prevention | Keep away from heat, sparks, open flames, and hot surfaces.[4] Ground and bond container and receiving equipment.[4] Use explosion-proof electrical, ventilating, and lighting equipment.[4] Wear protective gloves, protective clothing, eye protection, and face protection.[4] Wash skin thoroughly after handling.[4] Do not eat, drink, or smoke when using this product.[4] |

| Response | If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[4] If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] Immediately call a POISON CENTER or doctor/physician.[4] If swallowed: Rinse mouth. Do NOT induce vomiting.[4] If inhaled: Remove person to fresh air and keep comfortable for breathing.[4] |

| Storage | Store in a well-ventilated place. Keep cool.[4] Store locked up.[4] |

| Disposal | Dispose of contents/container to an approved waste disposal plant.[4] |

A logical workflow for the safe handling of this compound is illustrated in the diagram below.

References

3,3-Dimethylbutylamine IUPAC name and structure

An In-Depth Technical Guide to 3,3-Dimethylbutylamine

This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, and relevant experimental methodologies for researchers, scientists, and drug development professionals.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 3,3-dimethylbutan-1-amine .[1][2][3] It is a primary aliphatic amine.

Key Structural Identifiers:

Below is a visualization of the chemical structure of 3,3-dimethylbutan-1-amine.

Caption: Chemical structure of 3,3-dimethylbutan-1-amine.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Weight | 101.19 g/mol | [1][2][4] |

| CAS Number | 15673-00-4 | [1][2][4] |

| Appearance | Colorless to Yellow Liquid | [2] |

| Density | 0.752 g/mL at 25 °C | [2][5] |

| Boiling Point | 114-116 °C | [2][5] |

| Flash Point | 6 °C (42.8 °F) - closed cup | [2] |

| Refractive Index | 1.4135 (n20/D) | |

| Purity | Typically available at 95% or 97% assay | [2][5] |

Experimental Protocols

While specific synthesis protocols for this compound are not detailed in the provided results, methodologies for the analysis of structurally similar compounds and the in-vivo application of related molecules are available. These can serve as a valuable reference for researchers.

Analytical Protocol for Quantification of a Structural Isomer (1,3-Dimethylbutylamine)

This protocol describes the extraction and analysis of the structural isomer 1,3-dimethylbutylamine (DMBA) from dietary supplements, which can be adapted for the quantification of this compound in complex matrices.[6]

Objective: To extract and quantify DMBA from powdered supplement samples using UHPLC-MS.

Materials:

-

Methanol:water (50:50) solution

-

0.45 µm PVDF syringe filters

-

Centrifuge

-

Shaker and Sonicator

-

UHPLC-MS system

Methodology:

-

Sample Preparation:

-

Extraction and Filtration:

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.45 µm PVDF syringe filter to remove any particulate matter.[6]

-

-

Analysis:

-

The resulting solution is then serially diluted as needed for analysis.

-

Analyze the sample using a validated UHPLC-MS method for the identification and quantification of the target amine.[6]

-

In-Vivo Experimental Protocol for a Structural Analog (3,3-dimethyl-1-butanol)

This protocol details the oral administration of 3,3-dimethyl-1-butanol (DMB), a structural analog of this compound, to mice to study its effects on the gut microbiota-dependent metabolism of trimethylamine N-oxide (TMAO).[4]

Objective: To chronically administer DMB to mice via drinking water to inhibit microbial trimethylamine (TMA) production.

Materials:

-

3,3-dimethyl-1-butanol (DMB)

-

Standard rodent chow and drinking bottles

-

Experimental mice (e.g., C57BL/6J)

Methodology:

-

Animal Acclimatization:

-

House the mice in a controlled environment for at least one week prior to the experiment, with ad libitum access to standard chow and water.[4]

-

-

DMB Solution Preparation:

-

Experimental Groups and Treatment:

-

Monitoring:

-

Monitor the health of the mice daily and record their body weight on a weekly basis.[4]

-

Signaling Pathway and Mechanism of Action

While this compound itself is primarily a chemical intermediate, its structural analog, 3,3-dimethyl-1-butanol (DMB), has a well-defined biological mechanism of action. DMB acts as a non-lethal inhibitor of trimethylamine (TMA) production by gut microbiota.[4] It competitively inhibits the microbial enzyme choline TMA lyase, which reduces the formation of TMA from dietary sources like choline.[4] TMA is a precursor to trimethylamine N-oxide (TMAO), a metabolite linked to cardiometabolic diseases.[4]

The following diagram illustrates this inhibitory pathway.

Caption: Inhibition of TMAO production by the analog 3,3-dimethyl-1-butanol.

References

- 1. 3,3-Dimethylbutan-1-amine hydrochloride | C6H16ClN | CID 42944931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C6H15N | CID 19709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(3,3-dimethylpentoxy)-N,3-dimethylbutan-1-amine | C13H29NO | CID 91584297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 1,3-Dimethylbutylamine - Wikipedia [en.wikipedia.org]

- 6. cannonbol.com [cannonbol.com]

An In-Depth Technical Guide to the Physical Properties of 3,3-Dimethylbutylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3,3-Dimethylbutylamine (CAS No. 15673-00-4). The information is curated for professionals in research and drug development, with a focus on delivering precise data and standardized experimental methodologies.

Core Physical and Chemical Properties

This compound is a primary aliphatic amine. Its fundamental properties are summarized below, providing a foundational understanding of its chemical identity.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₅N | [1][2] |

| Molecular Weight | 101.19 g/mol | [1][2] |

| IUPAC Name | 3,3-dimethylbutan-1-amine | [1][2] |

| CAS Registry Number | 15673-00-4 | [1][2][3][4][5] |

| Canonical SMILES | CC(C)(C)CCN | [1][3] |

| InChIKey | GPWHFPWZAPOYNO-UHFFFAOYSA-N | [1][3] |

Quantitative Physical Data

The following tables present key quantitative physical data for this compound, facilitating easy comparison and reference.

Thermophysical Properties

| Property | Value | Conditions | Source(s) |

| Boiling Point | 114-116 °C | (lit.) | [3] |

| 112.8-112.9 °C | @ 745 Torr | [4] | |

| Density | 0.752 g/mL | at 25 °C (lit.) | [3] |

| 0.759 g/cm³ | at 20 °C | [4] | |

| Flash Point | 6 °C (42.8 °F) | closed cup | [3] |

| Predicted Melting Point | -30.09 °C | [5] | |

| Predicted Vapor Pressure | 18.1 mmHg | at 25 °C |

Optical and Solubility Properties

| Property | Value | Conditions | Source(s) |

| Refractive Index | 1.4135 | at 20 °C (lit.) | [3][6] |

| Solubility | Sparingly soluble in Chloroform, Slightly soluble in Methanol | ||

| Predicted Water Solubility | 14.2 g/L | ||

| Predicted logP | 1.63 |

Experimental Protocols

While specific experimental reports for this compound are not detailed in the available literature, the following are generalized, standard protocols for determining the key physical properties of a volatile liquid amine.

Determination of Boiling Point (Thiele Tube Method)

A common and efficient method for determining the boiling point of a small liquid sample.[7]

-

Sample Preparation: A small amount of this compound (a few milliliters) is placed into a small test tube.

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

-

Observation: As the liquid approaches its boiling point, a stream of bubbles will emerge from the capillary tube. Heating is continued until a steady stream is observed.

-

Measurement: The heat source is removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point.[8]

Measurement of Density (Digital Density Meter - ASTM D4052)

This standard test method is used for the accurate determination of the density of liquids.[9][10][11]

-

Instrument Calibration: The digital density meter, which operates based on an oscillating U-tube, is calibrated using certified reference standards (e.g., dry air and distilled water).

-

Sample Injection: A small, bubble-free aliquot of this compound is injected into the measuring cell of the density meter.

-

Temperature Equilibration: The instrument maintains the sample at a constant, specified temperature (e.g., 20 °C or 25 °C).

-

Measurement: The instrument measures the oscillation period of the U-tube containing the sample. This period is directly related to the density of the liquid.

-

Data Readout: The density is automatically calculated by the instrument's software and displayed.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a fundamental physical property that is useful for identification and purity assessment.[12][13][14]

-

Instrument Preparation: The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., acetone or ethanol) and allowed to dry.

-

Sample Application: A few drops of this compound are placed on the surface of the lower prism.

-

Prism Closure: The prisms are closed to spread the liquid into a thin film.

-

Measurement: Light is passed through the sample, and the eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading and Temperature Correction: The refractive index is read from the instrument's scale. The temperature is also recorded, and if it deviates from the standard temperature (usually 20 °C), a correction is applied.[15]

Determination of Flash Point (Closed-Cup Method - ASTM D93)

This method is used to determine the lowest temperature at which the vapors of a volatile substance will ignite.[16][17]

-

Apparatus: A Pensky-Martens closed-cup tester is used.

-

Sample Preparation: A specified volume of this compound is placed in the test cup.

-

Heating: The sample is heated at a slow, constant rate while being stirred.

-

Ignition Test: At regular temperature intervals, an ignition source (a small flame or an electric igniter) is introduced into the vapor space above the liquid.

-

Observation: The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite with a distinct flash.

Visualizations

Logical Relationship of Physical Properties

The following diagram illustrates the interconnectedness of the key physical properties of this compound.

Caption: Interrelation of key physical properties of this compound.

General Experimental Workflow for Physical Property Determination

This diagram outlines a generalized workflow for the experimental determination of the physical properties discussed.

Caption: Workflow for determining physical properties of a liquid amine.

Signaling Pathways

A review of the available scientific literature did not yield any specific information regarding the signaling pathways associated with this compound. While some sources note its classification as a stimulant and its detection in dietary supplements, the molecular mechanisms and biological pathways through which it may exert its effects have not been elucidated in the provided search results.[18] Further research is required to determine its pharmacological and toxicological profiles.

Safety Information

This compound is classified as a hazardous substance. It is a highly flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[1][2][19] Appropriate personal protective equipment, including gloves, eye and face protection, and respiratory protection, should be used when handling this chemical.[3] It should be stored in a well-ventilated, cool, dry place away from heat, sparks, and open flames.[19]

References

- 1. This compound, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 2. This compound | C6H15N | CID 19709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 97 15673-00-4 [sigmaaldrich.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. This compound (CAS 15673-00-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. chemwhat.com [chemwhat.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 10. knowledge.reagecon.com [knowledge.reagecon.com]

- 11. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 12. youtube.com [youtube.com]

- 13. faculty.weber.edu [faculty.weber.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 16. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 17. Flashpoint Testing [intertek.com]

- 18. 1,3-Dimethylbutylamine - Wikipedia [en.wikipedia.org]

- 19. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3,3-Dimethylbutylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,3-Dimethylbutylamine, a synthetic primary aliphatic amine. It details the molecule's chemical and physical properties, outlines plausible experimental protocols for its synthesis and analytical detection, and discusses its current applications and regulatory status. This document is intended to serve as a valuable resource for professionals in research and development who may encounter or utilize this compound in their work.

Core Molecular and Physical Properties

This compound, also known as 3,3-dimethylbutan-1-amine, is a branched-chain amine with a variety of applications in organic synthesis and the pharmaceutical industry.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C6H15N | [1][2][3] |

| Molecular Weight | 101.19 g/mol | [1][2][3] |

| IUPAC Name | 3,3-dimethylbutan-1-amine | [2] |

| CAS Number | 15673-00-4 | [3] |

| Appearance | Liquid | Sigma-Aldrich |

| Density | 0.752 g/mL at 25 °C | Sigma-Aldrich |

| Boiling Point | 114-116 °C | Sigma-Aldrich |

| Flash Point | 6 °C (42.8 °F) - closed cup | Sigma-Aldrich |

| Refractive Index | n20/D 1.4135 | Sigma-Aldrich |

Synthesis and Analytical Protocols

While specific proprietary synthesis methods may vary, a plausible laboratory-scale synthesis of this compound can be achieved through the reduction of 3,3-dimethylbutanenitrile. The following protocol is a representative example based on established organic chemistry principles.

Experimental Protocol: Synthesis via Nitrile Reduction

Objective: To synthesize this compound from 3,3-dimethylbutanenitrile.

Materials:

-

3,3-dimethylbutanenitrile

-

Lithium aluminum hydride (LiAlH4) or other suitable reducing agent

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dry ice/acetone bath

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride in anhydrous diethyl ether.

-

Cool the suspension in an ice-salt bath.

-

Dissolve 3,3-dimethylbutanenitrile in anhydrous diethyl ether and add it dropwise to the LiAlH4 suspension via the dropping funnel, maintaining a low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure complete reduction.

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH4 by the slow, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then again by water.

-

Filter the resulting aluminum salts and wash the filter cake with diethyl ether.

-

Combine the filtrate and washes, and dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation to yield crude this compound.

-

Purify the product by distillation.

Experimental Protocol: Analytical Detection by UHPLC-MS

The detection and quantification of this compound, particularly in complex matrices such as dietary supplements, can be reliably achieved using Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS).

Objective: To detect and quantify this compound in a sample matrix.

Materials:

-

Sample for analysis (e.g., dietary supplement powder)

-

This compound reference standard

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

UHPLC system coupled to a mass spectrometer (e.g., QToF-MS)

-

C18 reversed-phase column

-

Syringe filters (0.2 µm)

Procedure:

-

Sample Preparation:

-

Accurately weigh a portion of the homogenized sample powder.

-

Extract the sample with methanol by shaking and sonication.

-

Centrifuge the mixture to pelletize insoluble matter.

-

Filter the supernatant through a 0.2 µm syringe filter.

-

Prepare a series of dilutions of the filtered extract.

-

-

Standard Preparation:

-

Prepare a stock solution of the this compound reference standard in methanol.

-

Create a series of calibration standards by diluting the stock solution.

-

-

UHPLC-MS Analysis:

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Employ a suitable gradient elution program.

-

Set an appropriate flow rate and column temperature.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Acquisition Mode: Full scan and tandem MS (MS/MS) for confirmation.

-

Monitor for the protonated molecule [M+H]+ and characteristic fragment ions of this compound.

-

-

-

Data Analysis:

-

Identify this compound in the sample by comparing the retention time and mass spectrum with the reference standard.

-

Quantify the amount of this compound in the sample by constructing a calibration curve from the analysis of the standard solutions.

-

Applications and Considerations in Drug Development

This compound serves as a building block in organic synthesis and has applications in the pharmaceutical industry.[1] Its structural motif can be incorporated into larger molecules to modulate their physicochemical properties, such as lipophilicity and basicity, which can in turn influence their pharmacokinetic and pharmacodynamic profiles.

It is important to note that the structural isomer, 1,3-dimethylbutylamine (DMBA), has been identified as an unapproved stimulant in some dietary supplements.[4] This has led to regulatory scrutiny and highlights the need for robust analytical methods to ensure product safety and compliance.

Visualized Workflows

The following diagrams illustrate a potential synthesis route and a quality control workflow for this compound.

Caption: A potential synthetic pathway for this compound.

Caption: Quality control workflow for detecting this compound.

References

3,3-Dimethylbutylamine: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for 3,3-Dimethylbutylamine (CAS No. 15673-00-4). The information is compiled from various safety data sheets and chemical databases to ensure a comprehensive understanding for professionals working with this compound.

Hazard Identification and Classification

This compound is a flammable and corrosive liquid that poses significant health risks upon exposure. It is classified as a hazardous chemical under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[1]

GHS Classification:

| Hazard Class | Category |

| Flammable Liquids | Category 2 |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Dermal | Category 4 |

| Acute Toxicity, Inhalation (Vapors) | Category 4 |

| Skin Corrosion/Irritation | Category 1B |

| Serious Eye Damage/Eye Irritation | Category 1 |

Pictograms:

Signal Word: Danger

Hazard Statements:

-

H225: Highly flammable liquid and vapor.[2]

-

H302: Harmful if swallowed.[2]

-

H312: Harmful in contact with skin.[2]

-

H314: Causes severe skin burns and eye damage.

-

H332: Harmful if inhaled.[2]

Precautionary Statements: A comprehensive list of precautionary statements for prevention, response, storage, and disposal is provided in the Safety Data Sheets.[1][2] Key preventative measures include washing thoroughly after handling, wearing appropriate personal protective equipment, and using only in well-ventilated areas.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C6H15N |

| Molecular Weight | 101.19 g/mol |

| Appearance | Colorless to yellow liquid |

| Boiling Point | 114-116 °C |

| Flash Point | 6 °C (42.8 °F) - closed cup |

| Density | 0.752 g/mL at 25 °C |

| Refractive Index | n20/D 1.4135 |

Toxicological Information

While comprehensive toxicological studies for this compound are not fully available, the existing data indicates significant acute toxicity.[1]

| Route of Exposure | GHS Category | Hazard Statement |

| Oral | Category 4 | H302: Harmful if swallowed |

| Dermal | Category 4 | H312: Harmful in contact with skin |

| Inhalation (Vapors) | Category 4 | H332: Harmful if inhaled |

Mechanism of Toxicity: The primary mechanism of toxicity for this compound is likely its corrosive nature, causing severe damage to skin, eyes, and mucous membranes upon contact. There is no evidence to suggest its involvement in specific biological signaling pathways.

Safety and Handling Precautions

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.

-

Use explosion-proof electrical, ventilating, and lighting equipment.[1]

-

Ensure that eyewash stations and safety showers are in close proximity to the workstation.[1]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield may also be necessary.

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[1]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1] Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[1]

Handling Procedures

-

Do not breathe mist, vapors, or spray.[1]

-

Avoid contact with skin, eyes, and clothing.[1]

-

Wash hands and any exposed skin thoroughly after handling.[1]

-

Keep away from open flames, hot surfaces, and sources of ignition.[1]

-

Use only non-sparking tools and take precautionary measures against static discharge.[1]

-

Ground and bond containers when transferring material.

Storage

-

Store in a dry, cool, and well-ventilated place.[1]

-

Keep container tightly closed.[1]

-

Store in a flammable liquids area.

-

Store locked up.[1]

-

Incompatible materials include strong oxidizing agents and strong acids.[1]

Emergency Procedures

First-Aid Measures

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention.[1]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Get immediate medical attention.[1]

-

Inhalation: Remove to fresh air and keep at rest in a position comfortable for breathing. Immediately call a POISON CENTER or doctor/physician.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth. Immediately call a POISON CENTER or doctor/physician.[1]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical, or foam.[1]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread fire.

-

Specific Hazards: Vapors may form explosive mixtures with air. Vapors may travel to a source of ignition and flash back.

Accidental Release Measures

-

Ensure adequate ventilation.

-

Remove all sources of ignition.

-

Use personal protective equipment as required.

-

Absorb spillage with inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust) and collect in a suitable, closed container for disposal.[1]

-

Do not let the chemical enter the environment.[1]

Experimental Protocols and Visualizations

Methodological Approach for Safety Data

The quantitative safety and handling data presented in this guide are derived from publicly available Safety Data Sheets (SDS). These documents are compiled by manufacturers and suppliers based on a combination of experimental data, literature reviews, and expert evaluation.

Note on Experimental Protocols: The detailed experimental methodologies for determining specific data points (e.g., flash point, toxicity values) are typically not included in standard SDSs. These tests are generally performed according to standardized protocols from organizations such as ASTM (American Society for Testing and Materials) and OECD (Organisation for Economic Co-operation and Development). For instance, flash point is often determined using methods like ASTM D56 (Tag Closed Cup Tester) or ASTM D93 (Pensky-Martens Closed Cup Tester). Acute toxicity studies (LD50/LC50) follow specific OECD guidelines. Access to the raw data and detailed protocols for a specific batch of a chemical is generally not publicly available.

Visualizations

The following diagrams illustrate key logical and procedural flows for the safe handling of this compound.

Caption: Logical workflow for managing the hazards associated with this compound.

Caption: Step-by-step workflow for responding to a this compound spill.

References

An In-depth Technical Guide to 3,3-Dimethylbutylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties of 3,3-Dimethylbutylamine Hydrochloride. The document is structured to furnish researchers, scientists, and drug development professionals with essential data, including physicochemical properties, detailed experimental protocols for its synthesis, and spectroscopic analysis. All quantitative data is presented in clear, tabular formats for ease of comparison. Furthermore, this guide includes a visualization of the synthetic pathway, rendered using Graphviz (DOT language), to provide a clear, logical representation of the manufacturing process.

Physicochemical Properties

This compound hydrochloride is the salt form of the organic compound this compound. The addition of hydrochloric acid enhances the compound's stability and solubility in aqueous solutions, a common practice in the development of pharmaceutical intermediates. While extensive data is available for the free amine, specific experimental values for the hydrochloride salt are less commonly reported. The following tables summarize the known and predicted physicochemical properties.

Table 1: General and Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound Hydrochloride |

| Molecular Formula | C₆H₁₅N[1] | C₆H₁₆ClN |

| Molecular Weight | 101.19 g/mol [1] | 137.65 g/mol |

| Appearance | Liquid[2] | Crystalline solid (expected) |

| Melting Point | -40.7°C (estimate)[3] | Not available in searched literature |

| Boiling Point | 114-116°C[2][3] | Not applicable |

| Density | 0.752 g/mL at 25°C[2][3] | Not available |

| Refractive Index (n20/D) | 1.4135[2][3] | Not applicable |

| pKa (Predicted) | 10.75 ± 0.19[3] | Not available |

Table 2: Solubility Data

| Solvent | This compound | This compound Hydrochloride |

| Water | Partially soluble | Expected to be soluble |

| Chloroform | Sparingly soluble[3] | Not available |

| Methanol | Slightly soluble[3] | Expected to be soluble |

| Ethanol | Not available | Expected to be soluble |

| Diethyl Ether | Not available | Insoluble (by analogy to similar amine hydrochlorides)[4] |

Synthesis of this compound Hydrochloride: Experimental Protocols

The synthesis of this compound hydrochloride can be achieved through a multi-step process commencing from 3,3-dimethylbutyric acid. This involves the conversion of the carboxylic acid to an amide, followed by reduction to the primary amine, and subsequent formation of the hydrochloride salt.

Step 1: Synthesis of 3,3-Dimethylbutyramide from 3,3-Dimethylbutyric Acid

This procedure involves the conversion of a carboxylic acid to an acid chloride, which is then reacted with ammonia to form the amide.

Materials:

-

3,3-Dimethylbutyric acid

-

Thionyl chloride or Oxalyl chloride

-

Dichloromethane (anhydrous)

-

Ammonia (aqueous solution or gas)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Methodology:

-

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 3,3-dimethylbutyric acid in anhydrous dichloromethane. Cool the solution in an ice bath. Slowly add thionyl chloride (or oxalyl chloride) dropwise to the stirred solution. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by the cessation of gas evolution.

-

Amidation: Cool the reaction mixture containing the newly formed 3,3-dimethylbutyryl chloride in an ice bath. Slowly add an excess of concentrated aqueous ammonia solution. Stir the biphasic mixture vigorously for a few hours at room temperature.

-

Work-up and Isolation: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 3,3-dimethylbutyramide.

-

Purification (Optional): The crude amide can be purified by recrystallization or column chromatography.

Step 2: Reduction of 3,3-Dimethylbutyramide to this compound

The amide is reduced to the corresponding primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Materials:

-

3,3-Dimethylbutyramide

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Sodium sulfate decahydrate

-

Anhydrous sodium sulfate

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, filtration apparatus.

Methodology:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in anhydrous diethyl ether or THF.

-

Amide Addition: Dissolve 3,3-dimethylbutyramide in the same anhydrous solvent and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, heat the reaction mixture to reflux for several hours to ensure complete reduction.

-

Quenching: Cool the reaction mixture in an ice bath. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by the addition of a sodium hydroxide solution and then more water. A granular precipitate should form.

-

Isolation of the Amine: Filter the mixture and wash the precipitate thoroughly with the solvent. Collect the filtrate, which contains the this compound. Dry the filtrate over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation to obtain the crude free amine.

Step 3: Formation of this compound Hydrochloride

The purified free amine is converted to its hydrochloride salt to improve its stability and handling properties.

Materials:

-

This compound (free amine)

-

Anhydrous diethyl ether

-

Hydrochloric acid (concentrated or as a solution in a dry solvent like dioxane or isopropanol)

-

Buchner funnel, filter paper, vacuum flask.

Methodology:

-

Dissolution: Dissolve the purified this compound in anhydrous diethyl ether.

-

Salt Precipitation: While stirring, slowly add a solution of hydrochloric acid in a dry solvent until precipitation is complete. Alternatively, dry HCl gas can be bubbled through the solution.

-

Isolation and Drying: Collect the precipitated white solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any excess acid and soluble impurities. Dry the this compound hydrochloride product under vacuum.

Synthesis Workflow Diagram

The following diagram illustrates the logical progression of the synthesis of this compound Hydrochloride from its precursor, 3,3-Dimethylbutyric Acid.

Caption: Synthetic pathway of this compound Hydrochloride.

Spectroscopic Data

Table 3: Spectroscopic Data for this compound

| Technique | Key Peaks / Signals (for Free Amine) | Expected Changes for Hydrochloride Salt |

| ¹H NMR | Signals corresponding to the tert-butyl group (singlet), two methylene groups (triplets), and the amine protons (broad singlet).[5] | The amine protons will become a broad singlet further downfield due to the positive charge on the nitrogen. The adjacent methylene protons will also experience a downfield shift. |

| ¹³C NMR | Resonances for the quaternary carbon, the methyl carbons of the tert-butyl group, and the two methylene carbons. | The carbon atoms adjacent to the newly formed ammonium group will be deshielded and shift downfield. |

| FTIR (cm⁻¹) | N-H stretching of the primary amine appears as a pair of bands around 3300-3500 cm⁻¹. C-H stretching bands are observed below 3000 cm⁻¹. N-H bending vibrations are also present.[5] | The N-H stretching bands of the free amine will be replaced by a broad and strong N-H⁺ stretching absorption in the 2200-3000 cm⁻¹ region. The N-H bending vibrations will shift to around 1500-1600 cm⁻¹.[3][5] |

| Mass Spec (m/z) | The molecular ion peak [M]⁺ is expected. The base peak often results from α-cleavage (loss of an alkyl radical) adjacent to the nitrogen atom. | The hydrochloride salt is not typically analyzed directly by electron ionization mass spectrometry. Analysis would likely be performed on the free amine after liberation from the salt. |

Biological Activity and Applications

This compound is primarily utilized as an intermediate in organic synthesis and the pharmaceutical industry. There is limited specific information available in the public domain regarding the biological activity or mechanism of action of this compound hydrochloride. It is important to distinguish it from its isomer, 1,3-dimethylbutylamine (DMBA), which has been identified as a stimulant and an unapproved ingredient in some dietary supplements.

Recent research on related compounds suggests potential areas for investigation. For instance, 3,3-dimethyl-1-butanol and its metabolite, 3,3-dimethylbutyrate, have been shown to possess immunomodulatory effects in a preclinical model of arthritis.[6] This may suggest that derivatives of the 3,3-dimethylbutane scaffold could be of interest in immunological research.

Safety Information

This compound (the free amine) is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage. It is also harmful if swallowed, in contact with skin, or if inhaled.[1] As the hydrochloride salt is prepared from this amine, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling the compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has consolidated the available information on this compound hydrochloride, presenting its physicochemical properties, a detailed synthetic pathway with experimental protocols, and an analysis of its spectroscopic characteristics. While there are gaps in the publicly available experimental data for the hydrochloride salt, this guide provides a solid foundation for researchers and professionals working with this compound. Further experimental investigation is warranted to fully characterize the properties and potential applications of this compound hydrochloride.

References

- 1. This compound | C6H15N | CID 19709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,3-ジメチルブチルアミン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. dimethylamine hydrochloride [chemister.ru]

- 5. researchgate.net [researchgate.net]

- 6. 3,3-Dimethyl-1-Butanol and its Metabolite 3,3-Dimethylbutyrate Ameliorate Collagen-induced Arthritis Independent of Choline Trimethylamine Lyase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 3,3-Dimethylbutylamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility characteristics of 3,3-Dimethylbutylamine, a primary amine of interest in various chemical and pharmaceutical research domains. A comprehensive search of publicly available scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound in common organic solvents. This guide, therefore, consolidates the available qualitative solubility information and presents a detailed, representative experimental protocol for the quantitative determination of its solubility using the gravimetric method. This document is intended to serve as a foundational resource for researchers, providing both the current state of knowledge and a practical framework for obtaining the necessary solubility data for experimental and developmental work.

Introduction to this compound

This compound, with the chemical formula C₆H₁₅N, is a primary aliphatic amine. Its molecular structure, featuring a bulky tert-butyl group, influences its physical and chemical properties, including its solubility in various media. Understanding the solubility of this compound in organic solvents is crucial for a range of applications, including reaction chemistry, purification processes, formulation development, and drug delivery systems. Accurate solubility data is a prerequisite for designing and optimizing these processes.

Solubility Data for this compound

Table 1: Qualitative Solubility of this compound in Select Organic Solvents

| Solvent | CAS Number | Qualitative Solubility |

| Chloroform | 67-66-3 | Sparingly soluble[1] |

| Methanol | 67-56-1 | Slightly soluble[1] |

Note: The terms "sparingly soluble" and "slightly soluble" are qualitative descriptors and are not based on standardized quantitative measurements for this specific compound.

Experimental Protocol for Solubility Determination: A Representative Gravimetric Method

The following is a detailed, generalized experimental protocol for the quantitative determination of the solubility of a liquid amine, such as this compound, in an organic solvent. This method is based on the established gravimetric analysis technique.

Principle

The gravimetric method for solubility determination involves creating a saturated solution of the solute (this compound) in a specific solvent at a constant temperature. A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is measured. The solubility can then be calculated and expressed in desired units (e.g., g/100 mL).

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic water bath or incubator

-

Calibrated volumetric flasks and pipettes

-

Glass vials with airtight seals

-

Syringe filters (solvent-compatible)

-

Pre-weighed glass evaporating dishes

-

Drying oven

-

Desiccator

Experimental Procedure

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of a distinct liquid phase of the amine after vigorous mixing indicates that a supersaturated system has been created.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic water bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

-

Sample Collection:

-

Cease agitation and allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to allow for phase separation.

-

Carefully withdraw a precise volume (e.g., 5.00 mL) of the clear, supernatant (saturated solution) using a calibrated pipette. To avoid drawing any undissolved amine, the pipette tip should be positioned in the upper portion of the solvent phase. For added accuracy, a syringe fitted with a solvent-compatible filter can be used.

-

-

Gravimetric Analysis:

-

Transfer the collected aliquot of the saturated solution into a pre-weighed, clean, and dry glass evaporating dish.

-

Record the total mass of the evaporating dish and the solution.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent but well below the boiling point of this compound (114-116 °C) to prevent its loss. A gentle stream of inert gas (e.g., nitrogen) can facilitate evaporation.

-

Once the solvent has completely evaporated, transfer the evaporating dish to a desiccator to cool to room temperature without absorbing atmospheric moisture.

-

Weigh the evaporating dish containing the dried solute (this compound).

-

Repeat the drying and weighing process until a constant mass is achieved.

-

Data Analysis and Calculation

-

Mass of the Solute:

-

Mass of solute = (Mass of evaporating dish + solute) - (Mass of empty evaporating dish)

-

-

Solubility Calculation ( g/100 mL):

-

Solubility = (Mass of solute / Volume of aliquot) * 100

-

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of the solubility of this compound in an organic solvent.

Caption: Workflow for the gravimetric determination of solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently well-documented in public literature, this guide provides the available qualitative information and a robust, adaptable experimental protocol for its determination. The presented gravimetric method offers a reliable approach for researchers and drug development professionals to generate the precise solubility data necessary for their work. Accurate and consistent experimental determination of solubility is paramount for the successful application of this compound in various scientific and industrial contexts.

References

Commercial Availability and Technical Profile of 3,3-Dimethylbutylamine: A Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and synthesis of 3,3-Dimethylbutylamine (CAS No. 15673-00-4). This document is intended for researchers, scientists, and drug development professionals interested in utilizing this compound in their work. While information on the direct application of this compound in drug development is limited in publicly available literature, this guide offers foundational information to support further investigation.

Commercial Availability

This compound is available from several commercial chemical suppliers, catering primarily to the research and development market. The compound is typically offered in various purities and quantities.

Table 1: Commercial Suppliers of this compound

| Supplier | Brand | Purity | Available Quantities |

| Thermo Fisher Scientific | Thermo Scientific Chemicals (formerly Acros Organics) | 95% | 1 g, 5 g[1][2] |

| MilliporeSigma (Merck) | Aldrich | 97% | Varies (check catalog)[3] |

| Apollo Scientific | - | 98% | 1 g, 5 g, 25 g[4] |

Note: Availability and pricing are subject to change. Please consult the respective supplier's website for the most current information.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its safe handling, storage, and application in experimental setups.

Table 2: Physicochemical Data for this compound

| Property | Value | Reference |

| IUPAC Name | 3,3-dimethylbutan-1-amine | [5] |

| CAS Number | 15673-00-4 | [3][5] |

| Molecular Formula | C₆H₁₅N | [5] |

| Molecular Weight | 101.19 g/mol | [3][5] |

| Appearance | Clear colorless to yellow liquid | [6] |

| Density | 0.752 g/mL at 25 °C | [3] |

| Boiling Point | 114-116 °C | [3] |

| Flash Point | 6 °C (closed cup) | [3] |

| Refractive Index | n20/D 1.4135 | [3] |

| SMILES | CC(C)(C)CCN | [3] |

| InChIKey | GPWHFPWZAPOYNO-UHFFFAOYSA-N | [5] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of the corresponding nitrile, 3,3-dimethylbutanenitrile. This can be achieved through catalytic hydrogenation or by using a chemical reducing agent such as Lithium Aluminum Hydride (LAH).

Synthetic Workflow

The general workflow for the synthesis of this compound from its nitrile precursor is illustrated below.

Experimental Protocol: Reduction of 3,3-Dimethylbutanenitrile with Lithium Aluminum Hydride (LAH)

This protocol is a generalized procedure based on established methods for the reduction of nitriles to primary amines using LAH.[5][6] Researchers should adapt and optimize the conditions based on their specific laboratory setup and safety protocols.

Materials:

-

3,3-Dimethylbutanenitrile

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dilute sulfuric acid or hydrochloric acid for workup

-

Sodium sulfate (anhydrous)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., three-neck round-bottom flask, condenser, dropping funnel)

-

Magnetic stirrer and heating mantle

-

Ice bath

Procedure:

-

Setup: Assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon). All glassware must be thoroughly dried to prevent the violent reaction of LAH with water.

-

LAH Suspension: In the reaction flask, suspend Lithium Aluminum Hydride (a molar excess, typically 1.5 to 2 equivalents relative to the nitrile) in anhydrous diethyl ether or THF.

-

Addition of Nitrile: Dissolve 3,3-dimethylbutanenitrile in anhydrous diethyl ether or THF in the dropping funnel. Add the nitrile solution dropwise to the stirred LAH suspension at a rate that maintains a gentle reflux. An ice bath can be used to control the initial exothermic reaction.

-

Reaction: After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to reflux for several hours to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: After the reaction is complete, cool the flask in an ice bath. Cautiously quench the excess LAH by the slow, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup). This should be done with extreme care due to the vigorous evolution of hydrogen gas.

-

Workup: Filter the resulting solid aluminum salts and wash them thoroughly with diethyl ether or THF.

-

Extraction: The organic filtrate is then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed by rotary evaporation, and the resulting crude this compound can be purified by distillation.

Applications in Research and Drug Development

There is a notable scarcity of publicly available scientific literature detailing the specific applications of this compound in drug discovery and development. Much of the research on dimethylbutylamine isomers has focused on 1,3-dimethylbutylamine (DMBA), a stimulant that has been found in some dietary supplements.

However, the structural motif of a tert-butyl group attached to an ethylamine backbone present in this compound is of interest in medicinal chemistry. The tert-butyl group can confer increased metabolic stability to a molecule by sterically hindering sites of metabolism.

A recent study on a structurally related compound, 3,3-dimethyl-1-butanol, and its metabolite, 3,3-dimethylbutyrate, has shown potential immunomodulatory effects. These compounds were found to ameliorate collagen-induced arthritis in a murine model, independent of trimethylamine N-oxide (TMAO) production, by potentially modulating the secretion of proinflammatory cytokines from macrophages. This suggests that the 3,3-dimethylbutyl scaffold may have biological activity worth exploring.

Potential (Hypothesized) Immunomodulatory Pathway of a Related Scaffold

The following diagram illustrates a hypothesized mechanism of action for the related 3,3-dimethylbutyl scaffold in modulating inflammatory responses, based on the aforementioned study. It is important to note that this pathway has not been demonstrated for this compound itself.

Conclusion

This compound is a commercially available primary amine with well-defined physicochemical properties. Its synthesis from 3,3-dimethylbutanenitrile is a straightforward process for research laboratories. While its direct role in drug development is not yet established in the literature, the structural features of the molecule and the biological activity of related compounds suggest that it could be a valuable building block for the synthesis of novel bioactive molecules. Further research is warranted to explore the pharmacological potential of this compound and its derivatives.

References

- 1. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 2. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 4. ch.ic.ac.uk [ch.ic.ac.uk]

- 5. adichemistry.com [adichemistry.com]

- 6. chemguide.co.uk [chemguide.co.uk]

Methodological & Application

Application Notes & Protocols: 3,3-Dimethylbutylamine as a Synthetic Building Block

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3,3-Dimethylbutylamine, a primary aliphatic amine with the linear formula (CH₃)₃CCH₂CH₂NH₂, serves as a valuable building block in organic synthesis. Its sterically hindered neopentyl group imparts unique properties to target molecules, influencing their chemical stability, lipophilicity, and metabolic profile. This document provides detailed application notes and protocols for the use of this compound in the synthesis of high-value molecules, with a primary focus on its application in the production of the high-intensity artificial sweetener, Neotame.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for handling, reaction setup, and safety considerations.

| Property | Value | Reference |

| CAS Number | 15673-00-4 | |

| Molecular Formula | C₆H₁₅N | [1] |

| Molecular Weight | 101.19 g/mol | [1] |

| Appearance | Liquid | |

| Boiling Point | 114-116 °C | |

| Density | 0.752 g/mL at 25 °C | |

| Refractive Index | n20/D 1.4135 | |

| Flash Point | 6 °C (42.8 °F) - closed cup | |

| Signal Word | Danger | [1] |

| Hazard Classifications | Flammable Liquid 2, Skin Corrosion 1B, Eye Damage 1 |

Core Application: Synthesis of Neotame

A significant industrial application of the 3,3-dimethylbutyl moiety is in the synthesis of Neotame, a high-intensity artificial sweetener and an analog of aspartame.[2] Neotame is produced via the reductive amination of aspartame with 3,3-dimethylbutyraldehyde.[2] The resulting N-alkylation with the 3,3-dimethylbutyl group enhances the sweetener's stability, preventing the formation of diketopiperazines that can occur with aspartame, thereby increasing its shelf-life and applicability in various food products.[2]

The overall synthesis is a two-step process starting from this compound, which is first converted to the corresponding aldehyde. This aldehyde is then reacted with aspartame. However, for the purpose of demonstrating the incorporation of the N-(3,3-dimethylbutyl) group, the key step is the reductive amination.

Logical Workflow for Neotame Synthesis

The following diagram illustrates the synthetic logic, starting from the precursor aldehyde and aspartame to yield Neotame.

Caption: Synthetic pathway for Neotame via reductive amination.

Experimental Protocol: Reductive Amination for N-Alkylation

This protocol details the general procedure for the N-alkylation of a primary amine (represented by aspartame in the case of Neotame synthesis) using an aldehyde (3,3-dimethylbutyraldehyde) and a reducing agent. This reaction is central to incorporating the 3,3-dimethylbutyl group into target molecules.

Materials:

-

Aspartame

-

3,3-Dimethylbutyraldehyde

-

Methanol (Anhydrous)

-

Palladium on Carbon (Pd/C, 10%)

-

Hydrogen gas (H₂) or a suitable hydride reducing agent (e.g., Sodium cyanoborohydride)

-

Inert gas (Nitrogen or Argon)

-

Reaction flask (e.g., Parr shaker vessel or round-bottom flask)

-

Stirring apparatus

-

Filtration setup (e.g., Celite pad)

Procedure:

-

Reactant Charging: In a suitable reaction vessel, dissolve Aspartame (1.0 eq) in anhydrous methanol under an inert atmosphere.

-

Aldehyde Addition: To the stirred solution, add 3,3-Dimethylbutyraldehyde (1.0-1.2 eq). Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine/enamine.

-

Catalyst Addition: Carefully add the Palladium on Carbon catalyst (5-10 mol%) to the reaction mixture.

-

Reduction:

-

Catalytic Hydrogenation: Seal the reaction vessel and connect it to a hydrogen source. Purge the vessel with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50 psi) and stir vigorously at room temperature.

-

Alternative Reduction: If using a hydride reagent like NaBH₃CN, add it portion-wise to the mixture and stir at room temperature.

-

-

Reaction Monitoring: Monitor the reaction progress by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting materials are consumed.

-

Work-up:

-

Once the reaction is complete, carefully vent the hydrogen gas (if used) and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with methanol.

-

Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

-

-